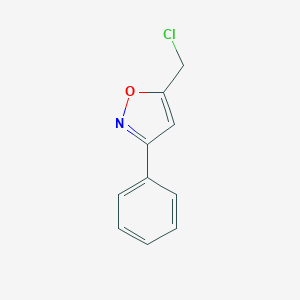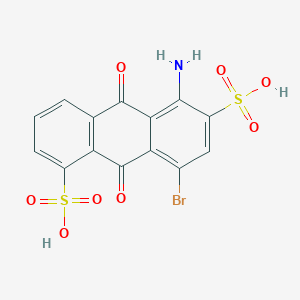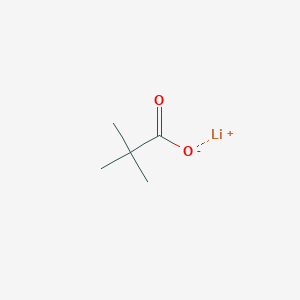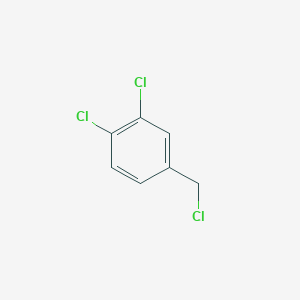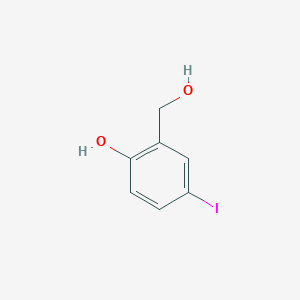![molecular formula C23H28N2O4S2 B086460 10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate CAS No. 1057-84-7](/img/structure/B86460.png)
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate, also known as Methylene Blue (MB), is a synthetic organic compound used extensively in scientific research. MB is a cationic thiazine dye that has been used for over a century as a biological stain, and it has also found applications in a variety of other fields, including photodynamic therapy, as a redox indicator, and as a mitochondrial electron transport chain inhibitor. In
Wirkmechanismus
MB is a redox-active compound that can accept and donate electrons. It has been shown to have a number of targets within cells, including the mitochondrial electron transport chain, which is responsible for generating ATP. MB can inhibit the electron transport chain by accepting electrons from complex IV, which leads to a decrease in ATP production. Additionally, MB has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
MB has a number of biochemical and physiological effects that make it a useful research tool. It has been shown to be a potent inhibitor of the mitochondrial electron transport chain, which has led to its use in cancer therapy. MB has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress. Additionally, MB has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MB has a number of advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, which makes it easy to work with. However, MB does have some limitations. It has a relatively short half-life in vivo, which may limit its usefulness in some applications. Additionally, MB can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for MB research. One area of interest is the use of MB in cancer therapy. MB has been shown to be a potent inhibitor of the mitochondrial electron transport chain, which has led to its use in cancer therapy. Additional research is needed to determine the optimal dosing and administration of MB for cancer therapy. Another area of interest is the use of MB in the treatment of neurodegenerative diseases. MB has been shown to have neuroprotective properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the efficacy of MB in these applications. Finally, there is interest in the development of novel MB derivatives that may have improved properties for use in research and therapy.
Synthesemethoden
MB is synthesized through the reaction of N,N-dimethylaniline and sulfur under controlled conditions. The resulting product is then oxidized with ferric chloride to produce MB. The reaction is typically carried out in an aqueous solution, and the yield of MB can be increased by adding a reducing agent such as ascorbic acid.
Wissenschaftliche Forschungsanwendungen
MB has been extensively used in scientific research due to its unique properties. It has been used as a biological stain for microscopy, where it can be used to visualize cells and tissues. MB has also been used as a redox indicator in analytical chemistry, where it can be used to determine the presence of reducing agents. Additionally, MB has been used as an inhibitor of the mitochondrial electron transport chain, which has found applications in cancer therapy.
Eigenschaften
CAS-Nummer |
1057-84-7 |
|---|---|
Produktname |
10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate |
Molekularformel |
C23H28N2O4S2 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C19H24N2S2.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
RWHQUYWVERCNEK-BTJKTKAUSA-N |
Isomerische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.C(=CC(=O)O)C(=O)O |
Andere CAS-Nummern |
1057-84-7 |
Synonyme |
10-[3-(dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



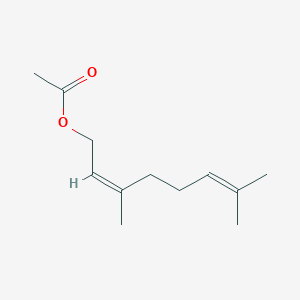
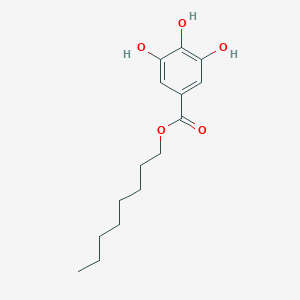
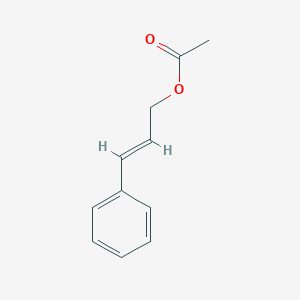
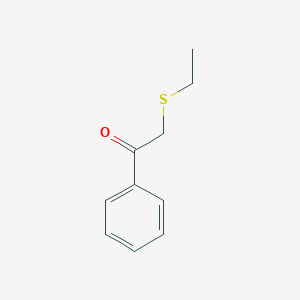
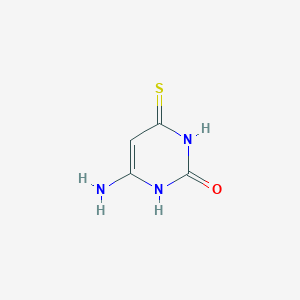
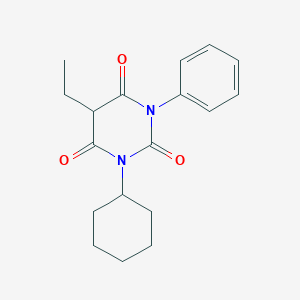
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
